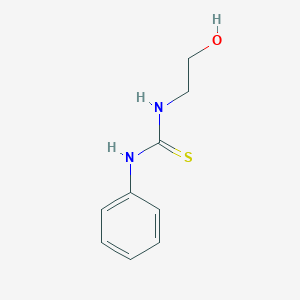

硫脲,N-(2-羟乙基)-N'-苯基-

描述

Thiourea derivatives are a class of compounds that have garnered significant attention in various fields of chemistry due to their versatile applications. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms. The thiourea derivatives discussed in the provided papers exhibit a range of properties and have been studied for their potential use as chiral solvating agents, catalysts, therapeutic agents, and in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, one study describes the preparation of a thiourea derivative by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which was then used as a chiral solvating agent for NMR spectroscopy . Another paper details the synthesis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, which was characterized by various analytical techniques . These synthetic routes are crucial for producing thiourea derivatives with specific structural features that are required for their intended applications.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often complex, with multiple functional groups contributing to their overall conformation and reactivity. For example, the structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was elucidated using single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds . The flexibility and intramolecular transformations of these compounds have also been studied using NMR spectroscopy and quantum chemical simulations, as seen in the case of N-phenyl,N'-(diisopropoxythiophosphoryl)thiourea .

Chemical Reactions Analysis

Thiourea derivatives participate in a variety of chemical reactions, often acting as catalysts or reagents. For instance, Schreiner's thiourea has been extensively used as an organocatalyst in various organic transformations, leveraging its ability to stabilize developing charges through hydrogen bonding . Additionally, thiourea derivatives have been employed in the cyclization of thioureas with hydroxy groups, leading to the formation of benzothiazole derivatives through oxidative cyclization with thionyl chloride . The hydrophosphonylation of imines catalyzed by chiral thiourea is another example of a reaction that yields enantiomerically enriched alpha-amino phosphonic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and crystal packing observed in some derivatives, such as N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, affect their vibrational properties and stability . The conformational and tautomeric flexibility of these compounds in solution, as studied through NMR spectroscopy, is indicative of their dynamic behavior and potential for forming various isomers . The ability of thiourea derivatives to form stable complexes with other molecules, as seen in their use as chiral solvating agents, is a testament to their versatile chemical properties .

科学研究应用

分子结构和性质

- 某些硫脲衍生物(包括标题化合物)的分子结构已经过分析,揭示了特定的空间排列和氢键模式。例如,在一个衍生物中,硫脲单元的四个非氢原子形成近平面排列,促进了分子内和晶体结构中其他分子之间的氢键 (Maharramov 等人,2011 年).

生物活性与应用

- 硫脲衍生物表现出广泛的生物活性,如镇痛、杀疟、杀菌、杀真菌、除草和杀虫特性。这些化合物的活性可以通过与某些过渡金属元素络合来增强 (Shadab 和 Aslam,2014 年).

合成与表征

- 硫脲衍生物的合成和表征涉及通过硫酰胺配体的硫基团对金属进行配位,形成具有特定几何形状(如平面正方形)的结构。由于氢键促进了阴离子识别特性,因此这些衍生物因其作为催化剂和在超分子化学中的潜力而受到研究 (Shadab 和 Aslam,2014 年).

晶体学和结构分析

- 已经对硫脲衍生物进行了广泛的晶体学分析,以了解它们的分子间相互作用和氢键模式,这对它们的官能特性和在药理学和材料科学等各个领域的潜在应用至关重要 (Tan 和 Tiekink,2020 年).

潜在的治疗应用

- 一些硫脲衍生物已被研究为潜在的治疗剂,例如在治疗结核病方面。这些衍生物表现出抗菌活性,并且是通过将特定的苯胺衍生物与异硫氰酸酯偶联合成的 (Liav 等人,2008 年).

作用机制

While the specific mechanism of action for “Thiourea, N-(2-hydroxyethyl)-N’-phenyl-” is not available, thiourea derivatives have been found to have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

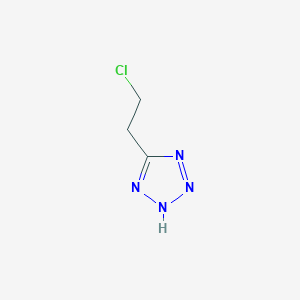

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXZZJQPDIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144510 | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

CAS RN |

102-12-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SUYMR & M2Q | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common synthetic routes to obtain N-(2-Hydroxyethyl)-N'-phenylthiourea?

A1: N-(2-Hydroxyethyl)-N'-phenylthiourea is readily synthesized by reacting phenyl isothiocyanate with aminoethanol. [, , , ] This reaction proceeds under mild conditions and generally results in high yields.

Q2: What is the structural conformation of N-(2-Hydroxyethyl)-N'-phenylthiourea in the solid state?

A2: X-ray crystallography studies reveal that the –C(H2)–N(H)–(C=S)–N(H)– methylthiourea-methane group of N-(2-Hydroxyethyl)-N'-phenylthiourea is nearly perpendicular to the phenyl ring, exhibiting a dihedral angle of 71.13° []. The N—C—C—O torsion angle is 72.8°. []

Q3: How does N-(2-Hydroxyethyl)-N'-phenylthiourea arrange itself within the crystal lattice?

A3: In the crystalline state, N-(2-Hydroxyethyl)-N'-phenylthiourea molecules interact through a network of hydrogen bonds. Specifically, N—H⋯O, O—H⋯S, and N—H⋯O hydrogen bonds connect the molecules, leading to a three-dimensional network structure. []

Q4: Can N-(2-Hydroxyethyl)-N'-phenylthiourea be used as a precursor for other heterocyclic compounds?

A4: Yes, N-(2-Hydroxyethyl)-N'-phenylthiourea is a versatile precursor for synthesizing various heterocycles. Under specific reaction conditions, it can undergo cyclization to yield either 2-phenylaminothiazolines (S-cyclization) [, , , ] or 2-phenylamino-2-oxazolines (O-cyclization). [, , , ]

Q5: What factors influence the regioselectivity of the cyclization reaction of N-(2-Hydroxyethyl)-N'-phenylthiourea?

A5: The choice of reagents and reaction conditions significantly impacts the cyclization pathway of N-(2-Hydroxyethyl)-N'-phenylthiourea. For instance, using thio-CDI or CDI promotes S-cyclization, leading to 2-phenylaminothiazolines. [] In contrast, employing TsCl/NaOH favors O-cyclization, yielding 2-phenylamino-2-oxazolines. [, , , ] The presence or absence of substituents on the nitrogen atom of the aminoalcohol used to synthesize the thiourea starting material also influences the optimal reaction conditions for achieving S-cyclization. []

Q6: Has N-(2-Hydroxyethyl)-N'-phenylthiourea been explored as a potential benzyloxycarbonylating agent?

A6: While not directly used as a benzyloxycarbonylating agent, N-(2-Hydroxyethyl)-N'-phenylthiourea can be converted into N-Benzyloxycarbonyl-2-phenylaminooxazolidine. This derivative acts as a selective benzyloxycarbonylating reagent for primary amines, exhibiting preference for less sterically hindered amines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)